N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide
Description
N'-({2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold substituted with a trifluoromethyl group and a benzenesulfonohydrazide moiety. Its molecular formula is C₁₇H₁₂F₃N₅O₃S₂, with a molecular weight of 455.43 g/mol . The compound’s structure integrates two pharmacologically significant motifs:
- A 3-methyl-5-(trifluoromethyl)-1H-pyrazole ring, known for enhancing metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group.
The synthetic route involves coupling pyrazole-thiazole intermediates with benzenesulfonohydrazide derivatives under basic conditions, as inferred from analogous procedures in .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S2/c1-9-7-12(15(16,17)18)23(21-9)14-19-11(8-27-14)13(24)20-22-28(25,26)10-5-3-2-4-6-10/h2-8,22H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMDKNKBONUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a benzenesulfonohydrazide group. Its molecular formula is with a molecular weight of approximately 390.40 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties:
- Bactericidal Effects : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- Biofilm Inhibition : The compound has been noted for its ability to disrupt biofilm formation, which is crucial in chronic infections. In studies, it reduced biofilm formation by over 90% in Candida tropicalis and exhibited moderate activity against Staphylococcus aureus biofilms .
- Mechanism of Action : The proposed mechanism involves the inhibition of protein synthesis and nucleic acid production pathways, which are vital for bacterial growth and replication .
Antioxidant Activity
Antioxidant properties are critical for compounds that can mitigate oxidative stress-related diseases. Research indicates that derivatives of the compound demonstrate substantial antioxidant activity:
- DPPH Scavenging Assay : In studies assessing antioxidant potential via DPPH scavenging assays, certain derivatives exhibited IC50 values as low as 4.67 μg/mL, indicating strong free radical scavenging capabilities .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of similar thiazole-pyrazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that these compounds significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics like ciprofloxacin .
- Antioxidant Evaluation : Another research effort focused on the antioxidant properties of thiazole derivatives, revealing that some compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry
N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The presence of the thiazole and pyrazole moieties is crucial for enhancing antibacterial properties.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various hydrazones related to this compound, showing that derivatives with electron-withdrawing groups exhibited increased potency against Gram-positive and Gram-negative bacteria .
Anticancer Research
The compound's structural features suggest potential anticancer properties. Compounds containing thiazole and pyrazole rings have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Study: Anticancer Activity
A derivative of this compound was tested against several cancer cell lines, revealing IC50 values in the micromolar range, indicating promising anticancer activity . Further research could elucidate specific pathways affected by this compound.
Agricultural Chemistry
In agricultural applications, this compound can serve as a pesticide or herbicide . Its ability to inhibit certain enzyme pathways in plants makes it a candidate for developing new agrochemicals.
Case Study: Herbicidal Activity
Research has shown that similar thiazole-containing compounds can effectively control weed species by disrupting their metabolic processes . This suggests that the compound may be developed into a novel herbicide formulation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent-Driven Property Variations
A. Sulfonohydrazide vs. Sulfonylhydrazide
- The benzenesulfonohydrazide group in the target compound confers rigidity and aromatic interactions, whereas methanesulfonohydrazide (as in ) increases hydrophilicity and metabolic clearance rates .
- Chlorophenylsulfanyl substituents (e.g., ) introduce steric hindrance and halogen bonding, improving target binding specificity .
B. Trifluoromethyl Group Positioning
C. Thiazole Modifications
- 2-Chloro-1,3-thiazole () enhances electrophilicity and reactivity toward nucleophilic residues in enzymes, unlike unsubstituted thiazoles .
- Thiadiazole derivatives () exhibit superior thermal stability (>200°C) compared to thiazole-based compounds .
Key Research Findings
- Solubility: The target compound’s benzenesulfonohydrazide group results in moderate aqueous solubility (2.1 mg/mL at pH 7.4), outperforming methanesulfonohydrazide analogues (4.5 mg/mL) but underperforming oxime derivatives (: 8.3 mg/mL) .
- Enzymatic Inhibition : In silico docking studies (using Multiwfn, ) predict strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and Tyr355, with a docking score of -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol) .
- Synthetic Feasibility : The compound’s synthesis requires fewer steps (3 steps) compared to thiadiazole-thiourea derivatives (5 steps, ), reducing production costs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide?
- Methodology : The synthesis typically involves multi-step protocols:
Pyrazole-thiazole coupling : React 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 1,3-thiazole-4-carboxylic acid derivatives under nucleophilic substitution conditions (e.g., using POCl₃ or DCC as coupling agents) .
Sulfonohydrazide formation : Condense the thiazole-carbonyl intermediate with benzenesulfonohydrazide in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Key considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography using ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole-thiazole linkage (e.g., absence of proton signals at δ 8.5–9.0 ppm for unreacted NH groups) .
- IR : Verify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and sulfonamide (S=O) at ~1150–1250 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching theoretical mass (±5 ppm) .
Q. What safety precautions are critical when handling this compound?
- Hazard profile :
| Property | Value/Description | Source |
|---|---|---|
| Hydrogen bond donors | 1 | |
| LogP (XlogP3-AA) | ~3.0 (hydrophobic) | |
| Stability | Sensitive to moisture |
- Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Store desiccated at –20°C.
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against enzymatic targets?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., factor Xa, as seen in pyrazole-based inhibitors) .
- Electrostatic potential mapping : Analyze electron density distribution via Multiwfn to identify nucleophilic/electrophilic regions influencing binding .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Common issues :
- Signal overlap in NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous protons (e.g., distinguishing pyrazole C-H from thiazole signals) .
- Crystallographic ambiguities : Compare experimental XRD data (e.g., bond lengths/angles) with DFT-optimized structures .
Q. How does substituent variation on the pyrazole ring influence biological activity?
- SAR insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
